![molecular formula C13H15N3O3S2 B5831802 4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5831802.png)
4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide is not fully understood. However, several studies have suggested that it inhibits the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes. Inhibition of this enzyme can lead to a decrease in the production of bicarbonate ions, which can affect the pH balance of cells and lead to cell death.
Biochemical and Physiological Effects:
4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to have antibacterial and antifungal activity, and some studies have reported its potential as an antiviral agent. Additionally, it has been shown to inhibit the activity of carbonic anhydrase, which can affect the pH balance of cells and lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide in lab experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, which makes it a promising candidate for further studies. Additionally, it has been shown to have antibacterial and antifungal activity, which can be useful in the development of new antimicrobial agents.
One of the limitations of using 4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide in lab experiments is its limited solubility in water. This can make it difficult to dissolve in aqueous solutions and can affect its activity in biological systems. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Direcciones Futuras
There are several future directions for the study of 4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide. One direction is to further investigate its mechanism of action and its effects on different physiological processes. Another direction is to explore its potential as an antiviral agent, as some studies have reported its activity against certain viruses. Additionally, further studies are needed to determine its potential as an anticancer agent and to explore its applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of 4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has been reported in several studies. One of the methods involves the reaction of 4-aminobenzenesulfonamide with 2-furylacetic acid to form the intermediate product, which is then reacted with thiocarbonyldiimidazole to yield the final product. Another method involves the reaction of 4-aminobenzenesulfonamide with 2-furylacetonitrile in the presence of sodium hydride and dimethylformamide to yield the final product.
Aplicaciones Científicas De Investigación
4-[({[(2-furylmethyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide has potential applications in various fields of scientific research. It has been studied for its anticancer activity, and several studies have reported its ability to inhibit the growth of various cancer cell lines. It has also been studied for its antibacterial and antifungal activity, and some studies have reported its potential as an antiviral agent. Additionally, it has been studied for its ability to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in various physiological processes.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(4-sulfamoylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c14-21(17,18)12-5-3-10(4-6-12)8-15-13(20)16-9-11-2-1-7-19-11/h1-7H,8-9H2,(H2,14,17,18)(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWHUZCKUAQYCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

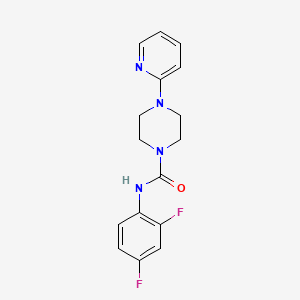
![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)
![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
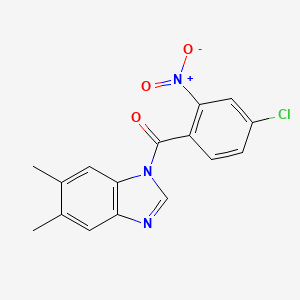
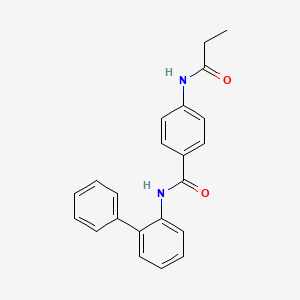
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)
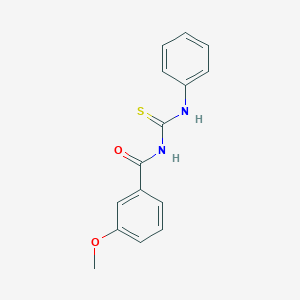
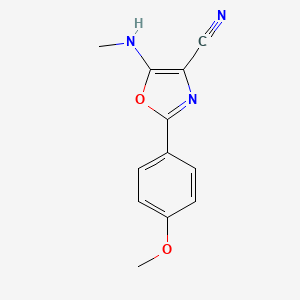
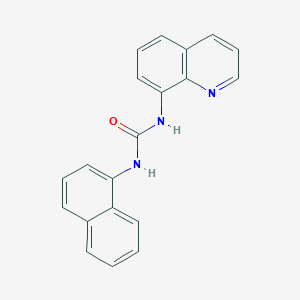
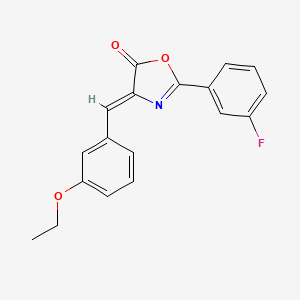
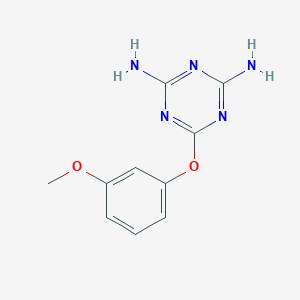
![1-[3-(4-tert-butylphenyl)acryloyl]-4-methylpiperidine](/img/structure/B5831791.png)
![{4-[(3-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B5831792.png)
![2-[4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5831801.png)